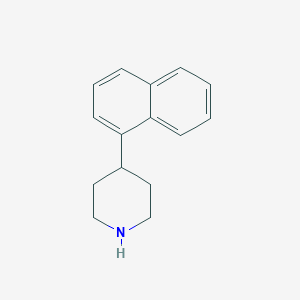

4-(Naphthalen-1-YL)piperidine

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H17N |

|---|---|

Poids moléculaire |

211.30 g/mol |

Nom IUPAC |

4-naphthalen-1-ylpiperidine |

InChI |

InChI=1S/C15H17N/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 |

Clé InChI |

SSSBLYQLIOQJSB-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCC1C2=CC=CC3=CC=CC=C32 |

Origine du produit |

United States |

Synthetic Methodologies for 4 Naphthalen 1 Yl Piperidine and Its Analogs

Retrosynthetic Approaches to the Piperidine (B6355638) Core

The synthesis of the 4-(naphthalen-1-yl)piperidine scaffold begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. A primary disconnection strategy involves breaking the C-N and C-C bonds of the piperidine ring or the bond connecting the naphthalene (B1677914) group to the piperidine ring.

Common retrosynthetic strategies for the piperidine core include:

Intramolecular Cyclization: This approach involves the formation of the piperidine ring from a linear precursor. Methods like intramolecular hydroamination and aza-Michael reactions are prevalent. For instance, gold(I)-catalyzed oxidative amination of unactivated alkenes can form substituted piperidines. nih.gov Similarly, intramolecular aza-Michael reactions of N-tethered alkenes provide a direct route to di- and tri-substituted piperidines. mdpi.com

[5+1] Annulation: This method constructs the piperidine ring by combining a five-carbon unit with a nitrogen source. An example is the iridium(III)-catalyzed hydrogen borrowing [5+1] annulation, which forms two new C-N bonds in a stereoselective manner. nih.gov

Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridines is a direct method to obtain the corresponding piperidines. Catalysts such as rhodium, palladium, and heterogeneous cobalt systems are effective for this transformation. nih.govmdpi.com One-pot sequential Suzuki-Miyaura coupling followed by hydrogenation under mild conditions has also been reported. mdpi.com

Radical Cyclization: Radical-mediated cyclizations offer another avenue to the piperidine core. For example, the radical cyclization of 1,6-enynes can be initiated through borane (B79455) addition or oxidation. mdpi.com

Installation of the Naphthalene Moiety

A crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the piperidine ring and the naphthalene group. This is typically achieved through cross-coupling reactions.

Classical Coupling Reactions

Historically, methods like the Friedel-Crafts reaction could be envisioned for arylating a piperidine precursor, but such methods often lack regioselectivity and are incompatible with many functional groups. Modern synthetic chemistry has largely moved towards more reliable and selective methods.

Organometallic Catalysis in C-C Bond Formation

Organometallic catalysis is the cornerstone for the efficient and selective synthesis of 4-arylpiperidines, including this compound. The most prominent methods are palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a widely used reaction for forming C-C bonds. libretexts.org It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. In the context of this compound synthesis, this could involve the coupling of a piperidine-derived boronic acid or ester with a naphthalene halide (e.g., 1-bromonaphthalene) or vice versa. For instance, a documented synthesis involves the Suzuki-Miyaura coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 1-bromonaphthalene (B1665260). rsc.org Microwave-assisted Suzuki-Miyaura reactions have been shown to significantly reduce reaction times and improve yields. lmaleidykla.lt

Negishi Coupling: This reaction couples an organozinc compound with an organohalide, catalyzed by nickel or palladium. researchgate.net It offers a versatile method for creating 4-arylpiperidines. researchgate.netacs.org The piperidinyl zinc halides can react with aryl halides or triflates to yield the desired 4-arylpiperidines. researchgate.net

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this palladium-catalyzed reaction can be adapted for C-C bond formation, or more commonly, for the N-arylation of the piperidine ring if the synthetic strategy involves pre-installing the aryl group on the nitrogen atom. tandfonline.comwikipedia.org

The general catalytic cycle for these cross-coupling reactions involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

Table 1: Comparison of Organometallic Coupling Reactions for 4-Arylpiperidine Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid, boronic ester) | Organohalide or triflate | Palladium(0) complex | High functional group tolerance, commercially available reagents, low toxicity of boron byproducts. libretexts.orglmaleidykla.lt |

| Negishi | Organozinc | Organohalide or triflate | Nickel or Palladium complex | High reactivity of organozinc reagents, can be used for sterically hindered substrates. researchgate.netacs.org |

Protecting Group Strategies in Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like this compound to prevent unwanted side reactions. The piperidine nitrogen is a common site for protection.

Boc (tert-butyloxycarbonyl) Group: The Boc group is widely used due to its stability under various reaction conditions and its ease of removal under acidic conditions. For example, N-Boc-protected piperidine derivatives are common intermediates in cross-coupling reactions. rsc.org

Cbz (Carboxybenzyl) Group: The Cbz group is another common nitrogen protecting group, which can be removed by hydrogenolysis.

Benzyl (B1604629) Group: A benzyl group can protect the piperidine nitrogen and is typically removed by catalytic hydrogenation.

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group is particularly useful in peptide synthesis and can be cleaved under mild basic conditions. chemimpex.com

Stereochemical Control and Diastereoselective Synthesis

For analogs of this compound with additional substituents, controlling the stereochemistry is crucial. Several strategies have been developed for the diastereoselective synthesis of substituted piperidines.

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can direct the stereochemical outcome of a reaction. For instance, highly diastereoselective methods for preparing substituted piperidines have been developed using Negishi cross-couplings, where the position of the C-Zn bond relative to the nitrogen directs the stereoselectivity. acs.org

Catalyst-Controlled Diastereoselection: Chiral catalysts can induce high levels of stereoselectivity. For example, iron-catalyzed thermodynamic equilibration can lead to highly diastereoselective synthesis of cis-2,6-disubstituted piperidines. organic-chemistry.orgorganic-chemistry.org Organocatalytic approaches, using chiral catalysts like O-TMS protected diphenylprolinol, can create multiple contiguous stereocenters with excellent enantioselectivity. nih.gov

Stereoselective Epoxidation and Ring-Opening: The diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides access to highly substituted and oxygenated piperidines. acs.orgescholarship.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes.

Key green chemistry approaches include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are a good example of this, allowing the synthesis of highly functionalized piperidines in a single step. conicet.gov.ar

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent or employing catalysts that can operate under milder conditions. nih.govacs.org The use of iron catalysts, which are less toxic and more abundant than many precious metal catalysts, is a step in this direction. organic-chemistry.org

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents is a core principle of green chemistry. This reduces waste and often allows for more efficient reactions. nih.govacs.orgrsc.org The development of reusable catalysts, such as nanomagnetite (Fe3O4), further enhances the greenness of a process. ajchem-a.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can be considered a green technique as it often leads to shorter reaction times and reduced energy consumption compared to conventional heating. lmaleidykla.lt

An example of a green approach is the one-pot synthesis of N-substituted piperidones using carbonate bases, which avoids the use of harsh reagents and simplifies the workup process. acs.org

Scalability Considerations for Research-Grade Production

The transition from a laboratory-scale synthesis to research-grade production of this compound and its analogs requires careful consideration of multiple factors to ensure the process is safe, efficient, cost-effective, and reproducible. Research-grade production aims to generate quantities of the compound (typically on the gram to multi-kilogram scale) sufficient for extensive preclinical evaluation, reference standard generation, or further synthetic elaboration. This section explores the critical aspects of scaling up the synthesis of this important scaffold.

A primary challenge in scaling the synthesis of 4-arylpiperidines is the selection of a robust and economically viable synthetic route. Many established laboratory methods are not suitable for large-scale production due to hazardous reagents, extreme reaction conditions, or purification difficulties. google.com For instance, synthetic schemes that rely on reagents like sodium hydride or sodamide, or require very low temperatures (e.g., -30°C or lower), present significant challenges for industrial applicability and scalability. google.com An ideal scalable process utilizes readily available starting materials, minimizes the number of synthetic steps, avoids hazardous chemicals, and results in high yields of a product that can be easily purified. researchgate.net

Analysis of Key Synthetic Routes for Scalability

Several synthetic strategies are employed to construct the 4-arylpiperidine core. Their suitability for research-grade production varies significantly.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Negishi cross-coupling reactions are powerful and versatile methods for forming the crucial carbon-carbon bond between the piperidine ring and the naphthalene moiety. researchgate.netresearchgate.net These reactions typically involve coupling a piperidine-derived organoboron or organozinc reagent with an aryl halide (e.g., 1-bromonaphthalene). researchgate.net

Advantages: High functional group tolerance and generally good yields.

Reductive Amination: This is a widely used and often highly scalable method for preparing piperidine derivatives. researchgate.net For instance, an efficient route to piperidin-4-yl-carbamate salts, which are versatile building blocks, has been developed using reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) catalyzed by Raney-Ni. researchgate.net This approach is advantageous for its use of commercially available materials and high yields. researchgate.net When comparing reducing agents, catalytic hydrogenation is often preferred over reagents like sodium triacetoxyborohydride (B8407120) for large-scale work. While effective in the lab, sodium triacetoxyborohydride is expensive and has a poor atom economy, generating significant waste. nih.gov Catalytic hydrogenation offers a greener and more cost-effective alternative. acs.org

Addition of Organometallic Reagents: The classic approach of adding a naphthalenyl Grignard or organolithium reagent to a protected 4-piperidone (B1582916) is a direct method for forming the C-C bond.

Advantages: A direct, often high-yielding bond formation.

Scalability Concerns: These reactions require strictly anhydrous conditions and often cryogenic temperatures, which are energy-intensive and difficult to maintain at a large scale. google.com The high reactivity of these organometallic reagents also poses significant safety risks during large-scale handling. google.com

Modern Scalable Methodologies: Recent advances have provided alternative routes with improved scalability. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been shown to be effective for producing a variety of chiral piperidines with excellent selectivity and has been successfully demonstrated on a multi-hundred-gram scale. bohrium.com Such methods, which demonstrate scalability from the outset, are highly valuable for research-grade production campaigns. bohrium.com Similarly, processes that utilize one-pot procedures or atom-efficient reactions like the aza-Michael addition are being developed to create more streamlined and scalable syntheses. kcl.ac.uk

Process Optimization for Research-Grade Production

Beyond the core synthetic route, several process parameters are critical for successful scaling.

Starting Material Sourcing: The cost and availability of key starting materials, such as N-protected 4-piperidones and 1-bromonaphthalene or the corresponding boronic acid, are paramount. A scalable process relies on inexpensive and readily available precursors. hymasynthesis.com

Purification Strategy: A major bottleneck in scaling up is product purification. Laboratory-scale syntheses often rely on column chromatography, which is generally impractical and expensive for multi-kilogram production. nih.gov Developing a process where the final product can be isolated and purified by crystallization is highly desirable as it is more cost-effective and efficient at scale.

Reaction Conditions: Optimizing reaction conditions involves moving away from hazardous reagents and extreme temperatures where possible. google.com The use of microwave irradiation, while useful for accelerating reactions in the lab, presents challenges for uniform heating and specialized equipment requirements at production scale. nsf.govsci-hub.se

The following table provides a comparative overview of common synthetic methods and their scalability considerations.

| Method | Advantages for Scalability | Disadvantages & Scalability Challenges |

| Palladium Cross-Coupling | High functional group tolerance; versatile. researchgate.net | High cost of catalyst/ligands; removal of residual metal; additional steps for precursors. researchgate.net |

| Catalytic Hydrogenation | High atom economy; low cost; simple workup; proven industrial method. researchgate.netacs.org | Requires specialized high-pressure equipment; catalyst handling and recovery. |

| Stoichiometric Reductants | Milder conditions than hydrogenation (e.g., NaBH(OAc)₃). nih.gov | High cost; poor atom economy; significant waste generation. nih.gov |

| Grignard/Organolithium Addition | Direct C-C bond formation. | Requires cryogenic temperatures; strictly anhydrous; hazardous reagents. google.com |

| Modern Catalytic Methods | Can be highly efficient and selective; demonstrated scalability in some cases (e.g., Rh-catalysis). bohrium.com | Often rely on novel, expensive, or less available catalysts and ligands. |

Derivatization Strategies and Analog Design for Mechanistic Elucidation

N-Substitution of the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is a critical site for modification, as substituents at this position can influence binding affinity, selectivity, and physicochemical properties. The basicity of this nitrogen is often crucial for interaction with biological targets, and its protonation may be required for effective blockade of monoamine transporters. acs.org

A common strategy involves the alkylation of the secondary amine of the 4-(naphthalen-1-yl)piperidine core. Studies on related piperidine-based monoamine transporter inhibitors have shown that replacing an N-methyl group with various other substituents can significantly alter the pharmacological profile. For instance, substitution with phenylalkyl groups can lead to modest improvements in activity at the serotonin (B10506) transporter (SERT) while causing a loss of activity at the dopamine (B1211576) transporter (DAT). acs.org In contrast, N-demethylation can sometimes improve activity at both SERT and the norepinephrine (B1679862) transporter (NET). acs.org

The introduction of polar groups into the N-alkyl substituent is another approach used to modulate properties. acs.org For example, the synthesis of an N-(4-hydroxybenzyl) analog was pursued to enhance solubility for pharmacological testing. acs.org Furthermore, converting the basic nitrogen to an amide has been shown to result in a dramatic loss of activity at monoamine transporters, highlighting the importance of the basic nitrogen for these particular targets. acs.org In the context of P2Y14 receptor antagonists, the N-substituent on the piperidine ring is also a key feature for activity. unife.it

Table 1: Examples of N-Substitution on Piperidine-Based Scaffolds and Their Effects

| Base Scaffold Series | N-Substituent | Observed Effect on Monoamine Transporter Activity | Reference |

|---|---|---|---|

| trans-(+)-3α-piperidine | Phenylalkyl | Modest improvement at SERT, loss of activity at DAT | acs.org |

| cis-(-)-piperidine | Phenylalkyl | Significant decrease in activity at DAT, SERT, and NET | acs.org |

| trans-(+)-3α-piperidine | H (N-demethylation) | Improved activity at SERT and NET, modest changes at DAT | acs.org |

| trans-(+)-3α-piperidine | Amide group | Very weak blockade at DAT, SERT, and NET | acs.org |

| cis-(-)-piperidine | Amide group | Very weak blockade at DAT, SERT, and NET | acs.org |

Modifications of the Piperidine Ring System

Altering the piperidine ring itself offers another avenue for probing structure-activity relationships (SAR). These modifications can range from simple substitutions on the ring to more complex alterations of the entire heterocyclic system.

In one study, changing the piperidine unit to a pyrrolidine (B122466) led to a decrease in the inhibitory activity of certain anticancer compounds, suggesting the six-membered piperidine scaffold was important for activity. nih.gov Conversely, adding methyl groups to the piperidine ring (e.g., 3-methylpiperidine (B147322) or 3,5-dimethylpiperidine) was less favorable than the unsubstituted piperidine for antiproliferative activity in that specific series. nih.gov

A more sophisticated strategy involves creating bridged piperidine analogues to introduce conformational rigidity. This approach was used to probe the affinity of antagonists for the P2Y14 receptor. nih.gov Modifications included creating 2-azanorbornane, nortropane, and isoquinuclidine derivatives from the initial this compound scaffold. nih.gov These rigidified derivatives helped in understanding the optimal geometry for receptor binding, with some stereochemically defined enantiomers showing significantly higher affinity. nih.gov Such modifications can also influence physicochemical properties like lipophilicity, although rigidification does not always lead to a dramatic reduction unless multiple polar groups are also incorporated. nih.gov

Structural Elaboration of the Naphthalene (B1677914) Moiety

The naphthalene ring is a key pharmacophoric element, often involved in crucial binding interactions such as π-π stacking. acs.org Modifications to this moiety are performed to optimize these interactions and improve properties like solubility and selectivity.

In the development of P2Y14 receptor antagonists, the naphthalene ring was identified as a core component. nih.gov However, it could be successfully replaced by bioisosteres such as a phenyl-1,2,3-triazole or an N-phenyl-amide without a complete loss of function. unife.itnih.gov For a series of Mcl-1 inhibitors, substitutions on the naphthalene ring system were explored to enhance binding affinity. acs.org For example, introducing a para-bromo substitution on a related phenyl ring (in place of the naphthalene) was found to be optimal among several halogenated isomers. acs.org

In other contexts, such as the design of inhibitors for the dopamine transporter, aromatic substitutions on a related carbazole (B46965) ring system (a bioisostere for the naphthalene) were generally not well-tolerated, leading to significant reductions in binding affinity. nih.gov This indicates that the nature and position of substituents on the aromatic moiety are highly dependent on the specific biological target.

Table 2: Examples of Naphthalene Moiety Modifications and Bioisosteric Replacements

| Original Scaffold Feature | Modification/Replacement | Target/Context | Observed Outcome | Reference |

|---|---|---|---|---|

| Naphthalene | Phenyl-1,2,3-triazole | P2Y14R Antagonist | Preserved antagonist activity | nih.gov |

| Naphthalene | N-phenyl-amide | P2Y14R Antagonist | Preserved antagonist activity | nih.gov |

| Carbazole (Naphthalene isostere) | 3,6-dibromo substitution | Dopamine Transporter | Significant reduction in affinity | nih.gov |

| Carbazole (Naphthalene isostere) | 3-amino substitution | Dopamine Transporter | Significant reduction in affinity | nih.gov |

Incorporation of Probes for Biophysical Studies

To directly study the binding and mechanism of action of this compound-based compounds, fluorescent probes are often designed. This typically involves attaching a fluorophore to a part of the molecule that is not critical for its primary binding interactions.

In the development of probes for butyrylcholinesterase (BChE), a fluorescent coumarin (B35378) moiety was used to replace a non-essential indene (B144670) group of a potent inhibitor that contained a naphthalene element. tandfonline.com The naphthalene part of the inhibitor was deemed crucial for fitting into the acyl binding pocket and was therefore retained, while the indene group was oriented towards the bulk solvent, making it a suitable attachment point for the probe. tandfonline.com This strategy resulted in a fluorescent probe that maintained good binding affinity (IC50 of 88 nM) and exhibited environment-sensitive fluorescence, which could be used to study enzyme activity. tandfonline.com

Similarly, derivatization reagents containing the naphthalene group, such as N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chloride, have been synthesized to enhance the detection of other molecules in analytical techniques like mass spectrometry. sci-hub.se This highlights the utility of the naphthalene group as a component in chemical tools designed for biophysical and analytical studies.

Library Design and Combinatorial Approaches

The this compound scaffold is well-suited for combinatorial library design to rapidly explore a wide chemical space and identify lead compounds. acs.orgethernet.edu.et This approach involves systematically combining a set of core scaffolds with diverse building blocks.

For example, a combinatorial approach was used to generate a library of 40 molecules based on a related hit compound, (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine. nih.gov In this effort, the piperidine ring was replaced with a piperazine (B1678402) moiety, which was then decorated with a variety of substituents using parallel synthesis to broaden the structural diversity and search for analogs with improved properties. nih.gov

The design of such libraries often focuses on creating "lead-like" molecules, which have properties that make them more amenable to optimization into drug candidates. researchgate.net Structure-based design, where the known structure of the biological target guides the selection of fragments, is also a powerful strategy. nih.gov For instance, computational docking can predict favorable interactions, guiding the synthesis of a focused library of analogs to improve potency, as was done for a series of Mcl-1 inhibitors based on a substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide scaffold. acs.org The use of DNA-encoded library (DEL) technology, which allows for the exploration of vast chemical space, also relies on building blocks where naphthyl groups are considered valuable components. acs.org

Structural Characterization and Confirmation in Chemical Research

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool in chemical analysis. For a molecule like 4-(Naphthalen-1-YL)piperidine, a combination of spectroscopic methods is employed to confirm its identity and structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the piperidine (B6355638) ring. The naphthalene protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The piperidine protons, in contrast, would resonate in the more shielded, upfield region (δ 1.5-3.5 ppm). The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing crucial information about which protons are adjacent to one another.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring would appear in the aromatic region (δ 120-140 ppm), while the piperidine carbons would be found in the aliphatic region (δ 20-50 ppm).

Table 1: Representative ¹H and ¹³C NMR Data for a Naphthalen-Piperidine Derivative Data for 1-(1-(naphthalen-1-yl)-3-phenylprop-2-yn-1-yl) piperidine. shd-pub.org.rsrsc.org

| Assignment | ¹H NMR (CDCl₃, 250 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 62.9 MHz) δ (ppm) |

|---|---|---|

| Naphthalene H | 8.47 (d, J=7.5 Hz, 1H), 7.74-7.91 (m, 3H), 7.27-7.51 (m, 3H) | 134.08, 132.35, 128.63, 128.44, 128.10, 126.96, 125.81, 125.60, 125.04, 124.82 |

| Piperidine H | 2.62 (br, 4H), 1.51-1.60 (m, 6H) | 50.76, 26.28, 24.60 |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, which allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound, the molecular formula is C₁₅H₁₇N. The expected exact mass can be calculated by summing the precise masses of its constituent atoms. An HRMS experiment would aim to find an ion peak corresponding to this calculated mass. Typically, under electrospray ionization (ESI) conditions, the molecule would be observed as its protonated form, [M+H]⁺.

Table 2: Molecular Formula and Mass Data for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N |

| Molecular Weight (Monoisotopic) | 211.1361 g/mol |

| Calculated Exact Mass for [M+H]⁺ | 212.1434 |

The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in predictable ways, offering clues to the connectivity of its fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups. In this compound, one would expect to see C-H stretching vibrations for both the aromatic naphthalene ring (typically > 3000 cm⁻¹) and the aliphatic piperidine ring (< 3000 cm⁻¹). C=C stretching absorptions from the naphthalene ring would appear in the 1500-1600 cm⁻¹ region, while C-N stretching from the piperidine amine would be observed in the 1000-1250 cm⁻¹ range. The N-H stretching of the secondary amine in the piperidine ring would be expected around 3300-3500 cm⁻¹. jcsp.org.pkresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The naphthalene ring system in this compound is a strong chromophore. It would be expected to exhibit strong absorptions in the UV region, typically with multiple bands corresponding to π → π* transitions. Studies on related piperidine derivatives show that absorptions can be observed around 236 nm. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods reveal the connectivity of atoms, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles that define the molecule's conformation.

For this compound, a key conformational feature is the puckering of the piperidine ring. Like cyclohexane, piperidine typically adopts a low-energy chair conformation to minimize steric and torsional strain. X-ray crystallography can confirm this chair conformation and determine the orientation of the naphthalene substituent (i.e., whether it is in an axial or equatorial position). The equatorial position is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions.

While a crystal structure for this compound itself is not publicly documented, crystallographic analysis of related compounds, such as (3E,5E)-3,5-Bis(naphthalen-1-ylmethylidene)piperidin-4-one, confirms the adoption of a chair conformation for the piperidine ring. researchgate.net In this related structure, the mean plane of the piperidine ring forms dihedral angles of 49.27° and 63.07° with the two naphthalene ring systems, illustrating the detailed spatial information that can be obtained. researchgate.net

Chromatographic Methods for Purity Assessment in Research

Before any structural or biological studies are conducted, establishing the purity of a chemical sample is critical. Chromatographic techniques are the primary methods used for this purpose. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like this compound. A solution of the compound is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel) under high pressure. The purity is determined by the percentage of the total peak area that corresponds to the main compound in the resulting chromatogram. Purity levels of ≥98% are commonly reported for commercially available research-grade piperidine derivatives. netascientific.comchemimpex.comjk-sci.com

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method often used to monitor the progress of a chemical reaction and for preliminary purity checks. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica), and a solvent (mobile phase) is allowed to move up the plate. The separation of components is observed as distinct spots, and the presence of a single spot is indicative of a pure compound under those conditions. rsc.org For purification on a larger scale, column chromatography is the standard method employed. rsc.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(1-(naphthalen-1-yl)-3-phenylprop-2-yn-1-yl) piperidine |

| (3E,5E)-3,5-Bis(naphthalen-1-ylmethylidene)piperidin-4-one |

Computational Chemistry and Molecular Modeling Studies of 4 Naphthalen 1 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of 4-(Naphthalen-1-YL)piperidine. nih.gov These calculations can determine a variety of electronic descriptors that are crucial for predicting molecular reactivity and interaction.

Key electronic properties often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitrogen atom of the piperidine (B6355638) ring is expected to be a region of high electron density, making it a likely site for hydrogen bonding and other electrostatic interactions with biological targets. Conversely, the aromatic naphthalene (B1677914) ring system will exhibit a more complex electrostatic potential surface.

Table 1: Key Electronic Properties Investigated by Quantum Chemical Calculations

| Property | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for interaction. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis of this compound is crucial for understanding its flexibility and the range of shapes it can adopt. The piperidine ring is known for its conformational flexibility, most commonly adopting a low-energy chair conformation. However, boat and twist-boat conformations can also be populated and may be relevant for binding to specific biological targets.

Understanding the preferred conformations of this compound is essential for predicting how it might fit into a receptor's binding pocket. A molecule that can readily adopt a conformation complementary to the binding site is more likely to be a potent ligand.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of low-energy shapes, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. irb.hr MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

These simulations can reveal how the molecule's conformation changes over time, the flexibility of different parts of the molecule, and its interactions with the surrounding solvent. For instance, an MD simulation could show the piperidine ring flipping between different chair conformations or the naphthalene group rotating. The trajectory from an MD simulation provides a wealth of information that can be analyzed to understand the molecule's dynamic pharmacophore or how it might adapt its shape upon approaching a binding site. Studies on related piperidine/piperazine-based compounds have utilized MD simulations to reveal crucial amino acid residues that interact with the ligand. rsc.orgnih.gov

Ligand-Target Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For this compound, docking studies would involve computationally placing the molecule into the binding site of a specific protein target. A scoring function is then used to estimate the binding affinity for different poses, with lower scores typically indicating a more favorable interaction.

The accuracy of docking predictions depends heavily on the quality of the receptor structure, which is often obtained from X-ray crystallography or NMR spectroscopy, and the sophistication of the docking algorithm and scoring function. Docking studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. For instance, the nitrogen of the piperidine ring could act as a hydrogen bond acceptor, while the naphthalene ring could form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

In studies of related naphthalene-piperidine analogs, docking has been used to identify key interacting residues. For example, in a study of a naphthalene-piperidine derivative with butyrylcholinesterase, key interactions were predicted with residues such as Trp231 and Phe329.

Table 2: Example Docking Results for Naphthalene-Piperidine Analogs

| Compound Class | Target Protein | Key Interacting Residues (Example) |

|---|---|---|

| Naphthalene-Piperidine Acetamides | Butyrylcholinesterase | Trp231, Phe329 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to find a mathematical equation that best correlates these descriptors with the observed activity or property. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their binding affinity for a particular receptor. The descriptors used in such a model could include electronic properties (from quantum chemical calculations), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.govelifesciences.org

Similarly, SPR models can be used to predict important pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Predicting these properties early in the drug discovery process is crucial for avoiding costly failures in later stages.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. slideshare.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers. researchgate.net

A pharmacophore model for a target that binds this compound could be developed in two main ways: ligand-based or structure-based. slideshare.net A ligand-based approach would involve superimposing a set of known active molecules and extracting their common features. A structure-based approach would involve analyzing the interactions between a ligand and its receptor in a known 3D structure. slideshare.net

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. researchgate.net This allows for the rapid identification of new molecules that have the potential to bind to the target of interest. The this compound scaffold itself could be used as a starting point for generating pharmacophore hypotheses. For example, a pharmacophore model might include a hydrophobic feature for the naphthalene ring and a positive ionizable feature for the piperidine nitrogen. researchgate.net

Table 3: Common Pharmacophoric Features

| Feature | Description |

|---|---|

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom in a hydrogen bond. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. |

| Hydrophobic Group | A nonpolar group that avoids interaction with water. |

Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level

Receptor Binding Affinity and Selectivity Profiling (e.g., GPCRs, Ion Channels, Transporters)

Receptor binding assays are fundamental in identifying the molecular targets of a compound. These assays measure the strength of the interaction, or affinity, between the compound and a specific receptor.

Radioligand binding assays are a highly sensitive and quantitative method to determine the affinity of a compound for a receptor. The principle involves the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest) and measuring the ability of the test compound, in this case, 4-(Naphthalen-1-YL)piperidine, to displace it.

In such an assay, a preparation of cells or membranes expressing the target receptor is incubated with a fixed concentration of a radioligand. Increasing concentrations of the unlabeled test compound are then added. The amount of radioactivity bound to the receptors is measured, and a competition curve is generated. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Illustrative Radioligand Binding Affinity Data for this compound

| Receptor Target | Radioligand | Kᵢ (nM) |

|---|---|---|

| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | Data not available |

| Sigma-2 (σ₂) | [³H]-DTG | Data not available |

| Dopamine (B1211576) D₂ | [³H]-Spiperone | Data not available |

| Serotonin (B10506) 5-HT₂ₐ | [³H]-Ketanserin | Data not available |

| Muscarinic M₁ | [³H]-Pirenzepine | Data not available |

Competitive binding studies are a form of radioligand binding assay that helps to determine the selectivity of a compound. By testing the compound against a wide range of different receptors, a selectivity profile can be established. A compound is considered selective if it has a significantly higher affinity for one receptor subtype over others. This is a crucial aspect of drug development to minimize off-target effects.

For this compound, this would involve screening it against a panel of receptors, including various G-protein coupled receptors (GPCRs), ion channels, and transporters. The results would indicate whether the compound is a specific ligand for a particular target or if it interacts with multiple receptors. The lack of published data prevents the creation of a factual table for this compound.

Enzyme Inhibition and Activation Studies

In addition to receptor binding, a compound's biological effects can be mediated through the modulation of enzyme activity. Assays are conducted to determine if this compound can inhibit or activate specific enzymes. This involves incubating the enzyme with its substrate and varying concentrations of the test compound. The rate of product formation is measured to determine the compound's effect on the enzyme's catalytic activity. Key parameters derived from these studies include the IC₅₀ (for inhibitors) or EC₅₀ (for activators), which represent the concentration of the compound that produces a half-maximal effect.

For example, given the structural motifs present in many enzyme inhibitors, this compound could theoretically be tested against enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

Table 2: Illustrative Enzyme Inhibition Data for this compound

| Enzyme | Substrate | IC₅₀ (µM) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Kynuramine | Data not available |

| Monoamine Oxidase B (MAO-B) | Benzylamine | Data not available |

| Acetylcholinesterase (AChE) | Acetylthiocholine | Data not available |

Functional Assays in Isolated Systems and Cellular Models

While binding assays confirm an interaction, functional assays are necessary to determine the consequence of that interaction—whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).

Calcium flux assays are used to study GPCRs that signal through the release of intracellular calcium (Ca²⁺), such as Gq-coupled receptors, as well as certain ion channels. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence, which can be measured in real-time.

To test this compound, one would first assess its ability to induce a calcium response on its own (agonist mode). If no response is observed, its ability to block the calcium response induced by a known agonist would be tested (antagonist mode). The potency of the compound is determined by generating a dose-response curve and calculating the EC₅₀ or IC₅₀.

Reporter gene assays are a versatile tool for studying the activation of signaling pathways that culminate in changes in gene expression. In this technique, cells are engineered to express a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. When the pathway is activated by a compound, the reporter gene is transcribed, and its protein product can be easily quantified.

For instance, if this compound were to interact with a receptor that modulates the cAMP pathway, a reporter gene construct with a cAMP-responsive element (CRE) could be used. An increase or decrease in the reporter signal would indicate an agonistic or antagonistic effect on this pathway, respectively. No specific reporter gene assay data for this compound has been reported in the reviewed literature.

Receptor Internalization Studies

Receptor internalization is a fundamental cellular process where cell-surface receptors, upon binding to a ligand, are endocytosed into the cell. This mechanism is crucial for modulating the duration and intensity of signal transduction, preventing overstimulation, and facilitating receptor degradation or recycling. The study of receptor internalization provides critical insights into a compound's functional effects as an agonist or antagonist.

To investigate whether a ligand induces internalization, researchers often employ techniques such as live-cell fluorescence microscopy and bioluminescence resonance energy transfer (BRET) assays. mdpi.com These methods allow for the real-time visualization and quantification of receptor movement from the cell surface to intracellular compartments. For example, in studies involving the chemokine-like receptor 1 (CMKLR1), HEK293 cells are transfected to express the receptor tagged with a fluorescent protein (e.g., eYFP). Upon stimulation with a fluorescently labeled ligand, the internalization of the receptor-ligand complex can be observed as a co-localization of fluorescence inside the cell. mdpi.com

While direct internalization data for this compound is not prominently available, studies on structurally related compounds provide a strong precedent. For instance, the cannabinoid receptor agonist Naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH018), which also contains a naphthalen-1-yl moiety, has been studied for its ability to induce internalization of cannabinoid receptors (CB₂). nih.gov Such studies measure the kinetics and magnitude of internalization, revealing that the process can be independent of Gᵢ/ₒ protein activation. nih.gov The development of novel fluorescent ligands based on scaffolds like spiro-piperidine is a key strategy to enable these kinds of fluorescence-based studies for various receptor types, including sigma (σ) receptors. acs.org These probes are instrumental in visualizing receptor dynamics and confirming target engagement within a cellular context.

Modulation of Intracellular Signaling Pathways (e.g., phosphorylation, second messenger production)

Following receptor binding, a ligand can trigger a cascade of intracellular events that constitute the cell's response. These signaling pathways often involve the phosphorylation of key proteins and the production of small, non-protein molecules known as second messengers.

Phosphorylation Cascades Protein phosphorylation, catalyzed by kinases, is a primary mechanism for signal amplification and transduction. The mitogen-activated protein kinase (MAPK) cascades are among the most important signaling pathways, regulating cell proliferation, differentiation, and stress responses. nih.gov The ERK1/2 and p38 MAPK pathways are two well-characterized examples. nih.gov

Compounds containing the naphthalenyl-piperidine scaffold have been investigated for their ability to modulate these pathways. A highly relevant example is the compound Doramapimod (BIRB 796), chemically known as 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea. This molecule, which features a substituted naphthalen-1-yl group, is a potent and selective inhibitor of p38 MAPK. sigmaaldrich.com It functions by binding to both the ATP-binding site and an adjacent allosteric pocket, effectively blocking the kinase's activity. sigmaaldrich.com Its ability to inhibit lipopolysaccharide (LPS)-induced production of TNF-α, a downstream effect of p38 activation, demonstrates its biological efficacy. sigmaaldrich.com The activation of MAPK signaling pathways is a known biomarker for cellular responses to environmental stimuli. researchgate.net

Table 1: Inhibitory Activity of a Naphthalenyl-Containing Compound on Protein Kinases This interactive table presents the half-maximal inhibitory concentrations (IC₅₀) for Doramapimod (BIRB 796).

| Kinase Target | IC₅₀ (nM) | Reference |

|---|---|---|

| p38α MAPK | 97 | sigmaaldrich.com |

| JNK2α2 | 98 | sigmaaldrich.com |

| c-Raf-1 | 1,400 | sigmaaldrich.com |

Second Messenger Production Second messengers are intracellular signaling molecules that are rapidly produced or released in response to receptor activation by an extracellular signal (the "first messenger"). slideshare.net They relay and amplify the signal from the cell membrane to intracellular effector proteins. slideshare.net Key second messengers include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), and calcium ions (Ca²⁺). slideshare.netnih.gov

The production of cAMP and cGMP is catalyzed by adenylyl cyclase and guanylate cyclase, respectively. ista.ac.at These enzymes are often regulated by G protein-coupled receptors (GPCRs), a large family of receptors that are common targets for piperidine-based ligands. nih.gov For example, studies on the preoptic area of the brain have shown that the febrile response, mediated by PGE₂, involves a concomitant decrease in local cAMP levels. nih.gov This indicates a direct link between a physiological response and the modulation of a second messenger system. The interaction between cAMP and cGMP pathways can also be significant; in some systems, cGMP can augment the effects of cAMP. nih.gov Therefore, a compound like this compound, upon binding to a specific GPCR, could potentially modulate the activity of these cyclases, leading to a change in the intracellular concentration of cAMP or cGMP and triggering a corresponding physiological response.

Proteomic and Metabolomic Approaches to Target Identification

Identifying the specific molecular targets of a compound is a central challenge in drug discovery. Modern "omics" technologies, such as proteomics and metabolomics, offer powerful, unbiased approaches to deconvolute a compound's mechanism of action on a system-wide scale. rsc.orgmdpi.com

Proteomic Approaches Chemical proteomics aims to identify the protein binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. rsc.orgmdpi.com These methods can be broadly categorized into probe-based and probe-free approaches.

Probe-Based Methods : In this strategy, the compound of interest is chemically modified to create a "probe" by attaching a reporter tag (like biotin) and often a reactive group for covalent linkage. nih.gov In compound-centric chemical proteomics (CCCP), the probe is immobilized on a matrix (e.g., beads) and used to "fish" for its binding proteins from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry (MS). nih.gov

Probe-Free Methods : These techniques avoid the need to synthesize a chemical probe, which can sometimes alter the compound's activity. One prominent method is Thermal Proteome Profiling (TPP). thno.org TPP is based on the principle that the binding of a ligand stabilizes its target protein, making it more resistant to heat-induced denaturation. In a TPP experiment, cells or lysates are treated with the compound, heated across a range of temperatures, and the remaining soluble proteins are quantified by MS. mdpi.comthno.org Target proteins are identified by their increased thermal stability in the presence of the compound. thno.org

Metabolomic Approaches Metabolomics is the large-scale study of all small molecules (metabolites) within a biological system, providing a direct functional readout of cellular status. mdpi.com By analyzing how the metabolome changes in response to treatment with a compound, researchers can infer its biological activity and potential targets. mdpi.com

A typical metabolomics workflow involves sample preparation and extraction, followed by analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com The resulting data, which can contain thousands of detected metabolic features, is then subjected to sophisticated bioinformatic analysis. mdpi.com Statistical methods are used to identify metabolites that are significantly altered by the compound. These significant metabolites are then mapped onto known metabolic pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) or the Human Metabolome Database (HMDB) via platforms such as MetaboAnalyst. metabolomexchange.org Identifying a specific pathway that is perturbed by the compound can point toward the enzyme(s) within that pathway that are being directly or indirectly affected, thus revealing potential protein targets. metabolomexchange.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification and Activity Profiling of Analogs

Systematic structural modifications of the 4-(naphthalen-1-yl)piperidine scaffold have been pivotal in understanding its interaction with various biological targets, including G protein-coupled receptors (GPCRs), transporters, and enzymes.

One area of extensive research has been on analogs targeting the P2Y14 receptor, an important target for inflammatory diseases. nih.gov In this context, the piperidine (B6355638) moiety of antagonist 1a (PPTN) was systematically modified. nih.gov Researchers explored the replacement of the piperidine ring with various bioisosteres, including conformationally and sterically modified N-containing spirocyclic, fused, and bridged ring systems. researchgate.net For instance, changing the piperidine ring size from four to eight members was investigated to probe the steric tolerance of the receptor binding pocket. researchgate.net

Another significant target for this scaffold is the severe acute respiratory syndrome coronavirus (SARS-CoV) papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov Starting from a high-throughput screening hit, SAR studies on a series of piperidine-4-carboxamide derivatives revealed that the 1-naphthalenylethyl group on the piperidine nitrogen was a key structural feature. nih.gov Further modifications, such as introducing different substituents on the carboxamide portion, led to the identification of highly potent inhibitors. nih.gov

In the realm of neurotransmitter transporters, analogs of meperidine, which contain a 4-phenylpiperidine (B165713) core, have been developed as selective serotonin (B10506) reuptake inhibitors (SSRIs). uno.edu By replacing the phenyl group with a naphthyl group and modifying the ester and N-methyl moieties, researchers have fine-tuned the affinity and selectivity for the serotonin transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. uno.edu N-demethylation and replacement of the N-methyl group with larger substituents were common strategies. acs.org

The following table summarizes the activity profiling of selected analogs based on systematic modifications.

| Compound/Analog | Target | Modification from Core Structure | Biological Activity (IC₅₀/Kᵢ) |

| PPTN (1a) | P2Y₁₄ Receptor | 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid | IC₅₀ = 15 nM nih.govresearchgate.net |

| Analog 15 | P2Y₁₄ Receptor | Piperidine replaced with (1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl | 89-fold higher affinity than non-hydroxylated analog 14 researchgate.net |

| Analog 32 | P2Y₁₄ Receptor | Piperidine replaced with 5-(hydroxymethyl)isoxazol-3-yl on a naphthalene (B1677914) core | IC₅₀ = 15 nM nih.govresearchgate.net |

| (R)-24 | SARS-CoV PLpro | 1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide core | IC₅₀ = 0.6 µM nih.gov |

| 3k | SARS-CoV PLpro | Optimized 1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide derivative | Most potent inhibitor identified in the study nih.gov |

| Meperidine Analog | SERT | 2-naphthyl substitution on 4-phenylpiperidine core | High potency for SERT uno.edu |

| 69f | SERT | 4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine | Kᵢ = 0.6 nM uno.edu |

Identification of Key Pharmacophoric Elements

Through extensive SAR studies, key pharmacophoric elements of the this compound scaffold have been identified. These elements are crucial for molecular recognition and biological activity.

The Naphthalene Moiety: This large, hydrophobic group is often critical for binding, likely through favorable interactions within hydrophobic pockets of the target protein. drugdesign.org In studies of inhibitors for phospholipase A₂, an acenaphthene (B1664957) analog, which extends the naphthalene system, was 400 times more potent than the parent compound, highlighting the importance of this hydrophobic interaction. drugdesign.org

The Piperidine Ring: This heterocyclic ring serves as a central scaffold, positioning the other pharmacophoric groups in the correct orientation for binding. The basic nitrogen atom within the piperidine ring is often an important pharmacophoric element, capable of forming ionic interactions or hydrogen bonds. capes.gov.br However, in some cases, such as for certain P2Y₁₄R antagonists, a zwitterionic character involving the piperidine amine was found to be nonessential for receptor binding. nih.govresearchgate.net

The 4-Substitution Pattern: The linkage at the 4-position of the piperidine ring is a defining feature. This specific connectivity orients the bulky naphthalene group for optimal interaction with the receptor.

N-Substituent on Piperidine: The substituent on the piperidine nitrogen plays a significant role in modulating affinity and selectivity. For SARS-CoV PLpro inhibitors, a 1-(naphthalen-1-yl)ethyl group at this position was found to be important for potency. nih.gov For σ₁ receptor ligands, modifying the basic moiety attached to a linker at the N1 position allowed for exploration of the binding pocket. sci-hub.se

Additional Functional Groups: Other groups, such as the piperidine-4-carboxamide in PLpro inhibitors or the ester group in meperidine analogs, are essential components of the pharmacophore for their respective targets, often participating in hydrogen bonding or other polar interactions. nih.govuno.edu

Elucidation of Steric and Electronic Requirements for Interaction

The interaction of this compound analogs with their biological targets is highly sensitive to both the steric and electronic properties of the molecule.

Steric Requirements: The size and shape of substituents are critical. For cannabinoid receptor ligands based on 1-alkyl-3-(1-naphthoyl)indoles, substitutions at the 4-position of the naphthalene ring indicated a potential steric requirement for optimal CB₁ binding. researchgate.net A methoxy (B1213986) group at this position conferred better affinity than smaller halogen substituents. researchgate.net Similarly, SAR studies on P2Y₁₄R antagonists, where the piperidine ring was replaced by larger or more constrained ring systems, demonstrated the importance of steric bulk and conformational rigidity in this region. researchgate.net Furthermore, significant stereopreference for the (R)-enantiomer of a SARS-CoV PLpro inhibitor highlighted the three-dimensional nature of the binding interaction, where precise spatial arrangement is necessary for optimal activity. nih.gov

Electronic Requirements: The electronic nature of the substituents also plays a crucial role. In the development of agents against Trypanosoma cruzi, a preference for electron-rich aromatic amides was observed, while electron-deficient analogs were inactive. dndi.org Conversely, for cannabinoid receptor ligands, both electron-donating and electron-withdrawing groups on the naphthalene ring were tolerated, suggesting that electronic effects in that region were less critical for binding affinity. researchgate.net In a series of dopamine antagonists, the complete inactivity of a 4-pyridyl analog suggested the presence of unfavorable polar interactions involving the nitrogen atom, indicating a sensitivity to electronic distribution. drugdesign.org

Influence of Substituents on Biological Potency and Selectivity

The strategic placement of substituents on the this compound framework is a powerful tool for modulating biological potency and selectivity.

Potency: Minor structural modifications can lead to significant changes in potency. For example, in a series of piperidine-based renin inhibitors, the addition of two methoxy substituents resulted in an analog with picomolar activity, a substantial improvement over the nanomolar activity of the parent compound, likely due to better occupancy of a hydrophobic pocket. drugdesign.org In the development of P2Y₁₄R antagonists, introducing an α-hydroxyl group in a bridged piperidine bioisostere increased affinity by 89-fold. researchgate.net Optimization of a lead compound for soluble epoxide hydrolase (sEH) inhibition through guided SAR studies led to sub-nanomolar inhibitors. researchgate.net

Selectivity: Substituents are also key determinants of selectivity. In the development of meperidine analogs as SSRIs, modifications to the aryl ring, ester moiety, and piperidine nitrogen were crucial for achieving high selectivity for SERT over DAT and NET. uno.edu For instance, N-demethylation of certain piperidine-based ligands improved activity and selectivity for SERT. uno.eduacs.org Similarly, for σ₁ receptor ligands based on a PB212 scaffold, modification of the basic moiety (the piperidine ring) while retaining the methoxynaphthalene group led to analogs with high selectivity for the σ₁ subtype over the σ₂ subtype. sci-hub.se The lead compound 3k for SARS-CoV PLpro showed high selectivity for the viral enzyme over human homologue enzymes, a critical feature for a potential antiviral drug. nih.gov

The following table illustrates the influence of specific substituents on potency and selectivity.

| Base Compound/Series | Substituent Modification | Target(s) | Effect on Potency (Kᵢ/IC₅₀) | Effect on Selectivity |

| JWH-018 Analog | 4-Methoxy on naphthalene | CB₁/CB₂ Receptors | Kᵢ = 1.2 nM (better CB₁ affinity) | N/A |

| JWH-018 Analog | 4-Chloro on naphthalene | CB₁/CB₂ Receptors | Kᵢ = 2.3 nM | N/A |

| Meperidine Analog | N-demethylation | SERT/DAT/NET | Improved affinity for SERT | Improved selectivity for SERT over DAT/NET uno.eduacs.org |

| PB212 Analog | 4-methylpiperidine replaced with 3-phenylpyrrolidine | σ₁/σ₂ Receptors | Kᵢ = 0.12 nM for σ₁ | High selectivity for σ₁ sci-hub.se |

| SARS-CoV PLpro Inhibitor | Optimized substituents on piperidine-4-carboxamide core | SARS-CoV PLpro / Human proteases | Potent inhibition (low µM) | High selectivity for viral protease nih.gov |

Correlation of Structural Features with Desired Biophysical Properties

Beyond potency and selectivity, SPR studies aim to optimize the biophysical and pharmacokinetic properties of drug candidates, such as solubility, membrane permeability, and metabolic stability.

Hydrophobicity and Solubility: The inherent lipophilicity of the naphthalene ring can be a challenge for achieving favorable drug-like properties. In the P2Y₁₄R antagonist series, one strategy to lower hydrophobicity was the bioisosteric replacement of the naphthalene moiety with a triazolyl-phenyl group. nih.gov This highlights a common strategy of replacing large hydrophobic groups with more polar, yet structurally similar, heterocyclic systems to improve properties like solubility.

Metabolic Stability: Metabolic instability is a frequent cause of failure in drug development. Ester groups, for instance, are often susceptible to hydrolysis by esterases in the body. In the development of piperidine-based cocaine analogs, researchers anticipated that metabolism via esterase action would be a dominant pathway and reasoned that replacing the ester with a more stable bioisostere could improve metabolic stability. acs.org Similarly, the introduction of fluorine atoms into a molecule is a well-known strategy to block sites of metabolism, which was employed in the development of agents against T. cruzi. dndi.org

Neutral Character and Drug-Likeness: For oral bioavailability and membrane permeability, a neutral molecular character is often preferred over a zwitterionic one. In a notable study on P2Y₁₄R antagonists, researchers successfully converted zwitterionic lead compounds into neutral molecules. nih.gov This was achieved by exploring uncharged piperidine bioisosteres and by using a prodrug approach to reversibly block a charged carboxylate group, with the goal of producing potent antagonists suitable for in vivo application. nih.govresearchgate.net

Chemical Reactivity and Stability Investigations Relevant to Research Applications

Degradation Pathways and Mechanism Elucidation under Controlled Conditions

The degradation of 4-(Naphthalen-1-YL)piperidine can be inferred from the known metabolic and environmental breakdown of its core constituents: the naphthalene (B1677914) ring and the piperidine (B6355638) ring.

The piperidine moiety is susceptible to microbial degradation, which typically begins with the enzymatic cleavage of a C-N bond. nih.gov This ring-opening step is often initiated by a cytochrome P450-mediated reaction, leading to the formation of an intermediary amino acid, 5-amino-5-(naphthalen-1-yl)pentanoic acid. nih.gov Subsequent deamination and oxidation would yield a diacid, naphthalenyl-glutaric acid, which can be further metabolized. nih.gov

The naphthalene component is a polycyclic aromatic hydrocarbon (PAH) and its degradation is well-documented, particularly in microbial systems. The primary mechanism involves dioxygenase enzymes that introduce hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. ethz.ch For the 1-substituted naphthalene core of this compound, enzymatic attack could lead to the formation of cis-1,2-dihydroxy-1,2-dihydronaphthalene-4-yl-piperidine. Subsequent dehydrogenation would rearomatize the ring to a dihydroxylated intermediate, which can then undergo ring cleavage, channeling the breakdown products into central carbon pathways. frontiersin.org

Under laboratory conditions, chemical degradation could be initiated by strong oxidizing agents or under specific pH conditions, targeting either the piperidine nitrogen or the electron-rich naphthalene ring system.

Kinetic Studies of Chemical Transformations (e.g., Nitrosation Kinetics of Piperidine Amines)

A significant area of chemical transformation research for secondary amines like this compound is nitrosation, the reaction with nitrosating agents (e.g., nitrous acid formed from nitrites in acidic conditions) to form N-nitrosamines. Kinetic studies provide critical data for assessing the risk of formation of such impurities.

The aqueous nitrosation kinetics of this compound hydrochloride (4-NP·HCl) have been investigated and compared to other 4-substituted piperidines and dimethylamine (B145610) (DMA). acs.orgacs.orgusp.org The reaction is highly dependent on pH, amine concentration, and the physical properties of the amine itself. acs.org Due to the steric bulk and, notably, the limited aqueous solubility of this compound hydrochloride, its nitrosation rate is significantly lower than that of less bulky or more soluble secondary amines. acs.orgusp.org

At low amine concentrations, the nitrosation rate of DMA is approximately one order of magnitude faster than that of bulkier amines like this compound. acs.orgusp.org This disparity becomes much more pronounced at higher concentrations where the limited solubility of this compound hydrochloride becomes a key factor, resulting in nitrosation rates that are 3 to 4 orders of magnitude lower than that of DMA under similar conditions. acs.orgusp.org Kinetic modeling and experimental results indicate that nitrosation is effectively prevented under nearly neutral to basic conditions (pH > 6). acs.orgusp.org

| Compound | Relative Nitrosation Rate (vs. DMA at high concentration) | Key Influencing Factors |

|---|---|---|

| Dimethylamine (DMA) | Baseline (High) | High aqueous solubility, low steric hindrance acs.org |

| This compound hydrochloride | 3-4 orders of magnitude lower acs.orgusp.org | Limited aqueous solubility, steric bulk acs.orgusp.org |

| 4-Phenylpiperidine (B165713) hydrochloride | Significantly lower than DMA | Steric bulk acs.org |

Stability in Various Experimental Solvents and Buffers

The stability of this compound is a critical parameter for its use in solution-based assays and as a stock solution for research. Its solubility and stability are interdependent.

As noted in kinetic studies, the hydrochloride salt of this compound has limited solubility in aqueous media, which can impact reaction rates and bioavailability in experiments. acs.org In research settings, it is often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create stock solutions before being diluted into aqueous buffers for assays.

Regarding pH, the compound shows high stability in neutral to basic aqueous buffers (pH > 6), where the risk of acid-catalyzed reactions like nitrosation is minimal. acs.orgusp.org Conversely, in strongly acidic aqueous solutions (e.g., pH < 3), the piperidine nitrogen will be protonated, which generally protects it from nitrosation, but the compound may be susceptible to other acid-catalyzed degradation pathways over extended periods. Stability in common laboratory buffers such as phosphate-buffered saline (PBS) at physiological pH (7.4) is expected to be high for short-term experiments, though long-term storage in aqueous buffers is generally not recommended without specific stability data.

Photostability and Oxidative Stability Profiling

The photostability of a compound is its ability to withstand exposure to light without undergoing chemical degradation. The naphthalene moiety in this compound contains a chromophore that absorbs UV light, making it potentially susceptible to photodegradation.

Studies on related naphthalimide structures show that photooxidation can lead to the cleavage and breakdown of the naphthalene ring system. researchgate.net The presence of a piperidine ring, particularly one that can act as a hindered amine light stabilizer (HALS), can sometimes confer a degree of photostability to the molecule. researchgate.net However, without a HALS-like substitution pattern (e.g., 2,2,6,6-tetramethylpiperidine), the piperidine ring itself can be a site for oxidative attack. researchgate.net

Oxidative stability refers to the compound's resistance to degradation by oxidizing agents, including atmospheric oxygen. The secondary amine of the piperidine ring is a potential site for oxidation. Furthermore, the naphthalene ring can undergo oxidation to form naphthoquinones, particularly in the presence of biological systems or chemical oxidants. nih.gov For instance, the in vitro metabolism of 1-naphthol, a potential metabolite, can lead to the formation of 1,4-naphthoquinone. nih.gov Therefore, storage of this compound should be in well-sealed containers, protected from light and air, to minimize photodegradation and oxidation.

Formation of Research-Relevant Metabolites in in vitro Systems

In vitro metabolism studies using systems like human liver microsomes (HLMs) are essential for identifying potential metabolites of a compound, which is relevant for pharmacological and toxicological research. While direct metabolic studies on this compound are not extensively published, likely metabolic pathways can be predicted based on studies of naphthalene and other piperidine-containing molecules.

The metabolism is expected to occur at two primary sites: the naphthalene ring and the piperidine ring.

Naphthalene Ring Metabolism : The naphthalene moiety is readily metabolized by cytochrome P450 enzymes. Studies with human liver microsomes show that naphthalene is converted to trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol, and 2-naphthol. nih.gov CYP1A2 is a key enzyme in the formation of the dihydrodiol and 1-naphthol, while CYP3A4 is primarily responsible for producing 2-naphthol. nih.gov These hydroxylated metabolites can undergo further oxidation or conjugation.

Piperidine Ring Metabolism : The piperidine ring is a common site for aliphatic hydroxylation. In vitro studies of other piperidine-containing compounds show that metabolism often involves the formation of various mono- and multi-oxidized metabolites on the piperidine ring. frontiersin.org Oxidative dealkylation or C-N bond cleavage can also occur. frontiersin.org

| Metabolite Type | Predicted Structure | Metabolic Pathway | Key Enzymes (Predicted) |

|---|---|---|---|

| Mono-hydroxylated (Naphthalene) | 4-(Hydroxy-naphthalen-1-yl)piperidine | Aromatic Hydroxylation | CYP1A2, CYP3A4 nih.gov |

| Dihydrodiol (Naphthalene) | 4-(Dihydro-dihydroxy-naphthalen-1-yl)piperidine | Epoxidation followed by hydrolysis | CYP1A2, Epoxide Hydrolase nih.gov |

| Mono-hydroxylated (Piperidine) | 4-(Naphthalen-1-yl)piperidin-3-ol or 4-(Naphthalen-1-yl)piperidin-4-ol | Aliphatic Hydroxylation | CYP P450 family (e.g., CYP3A4, CYP2D6) |

| N-Oxide | This compound-1-oxide | N-oxidation | Flavin-containing monooxygenases (FMOs) |

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis in Complex Biological Matrices (e.g., tissue homogenates, cell lysates for in vitro studies)

The accurate quantification of 4-(naphthalen-1-yl)piperidine in complex biological matrices is fundamental for pharmacokinetic and in vitro research studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques frequently coupled with mass spectrometry (MS) for this purpose, providing high selectivity and sensitivity. researchgate.netamericanpharmaceuticalreview.com